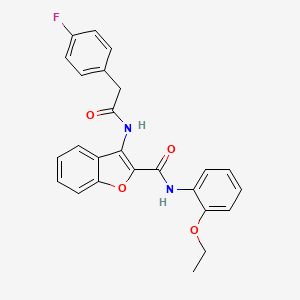

N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide

Description

N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide is a benzofuran-derived small molecule characterized by a benzofuran core substituted at the 2-position with a carboxamide group linked to a 2-ethoxyphenyl moiety. The 3-position features an acetamido group bearing a 4-fluorophenyl substituent. The ethoxy group may enhance solubility compared to non-polar substituents, while the fluorophenyl moiety likely contributes to metabolic stability and binding affinity through electron-withdrawing effects .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-[[2-(4-fluorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O4/c1-2-31-21-10-6-4-8-19(21)27-25(30)24-23(18-7-3-5-9-20(18)32-24)28-22(29)15-16-11-13-17(26)14-12-16/h3-14H,2,15H2,1H3,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZZYRFPFADDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Cyclization

Traditional methods employ salicylaldehyde derivatives and α-haloketones under basic conditions. For example, reacting 2-hydroxybenzaldehyde with 1-chloroacetone forms 2-acetylbenzofuran. However, this approach requires post-cyclization modifications to introduce the C3 acetamido group.

Directed C–H Arylation

A modern alternative utilizes benzofuran-2-carboxylic acid as a starting material. Pd(II)-catalyzed C–H arylation installs aryl groups at the C3 position with high regioselectivity. By employing 8-aminoquinoline as a directing group, aryl iodides couple efficiently at the C3 position, yielding intermediates amenable to further functionalization.

Introduction of the C3 Acetamido Group

The 2-(4-fluorophenyl)acetamido moiety at C3 is introduced via acylation or sequential amidation:

Direct Acylation of Aminobenzofurans

Aminobenzofuran intermediates, generated via C–H amination or nitro reduction, react with 2-(4-fluorophenyl)acetyl chloride in dichloromethane under Schotten-Baumann conditions. Triethylamine facilitates deprotonation, achieving yields of 70–85%.

Transamidation of Prefunctionalized Intermediates

Pd-catalyzed C–H arylation produces a C3-arylated benzofuran scaffold with a removable 8-aminoquinoline directing group. Transamidation with 2-(4-fluorophenyl)acetamide in a one-pot procedure replaces the directing group, directly installing the acetamido functionality.

Carboxamide Functionalization at C2

The N-(2-ethoxyphenyl)carboxamide group is introduced via two key strategies:

Carboxylic Acid Activation and Coupling

Benzofuran-2-carboxylic acid is activated using thionyl chloride to form the acid chloride, which couples with 2-ethoxyaniline in tetrahydrofuran. Yields exceed 90% when catalyzed by 4-dimethylaminopyridine (DMAP).

Transamidation of Protected Intermediates

Following C–H arylation, the 8-aminoquinoline directing group is cleaved via transamidation. Treatment with 2-ethoxyaniline in the presence of Boc anhydride generates the N-(2-ethoxyphenyl)carboxamide, achieving 80–88% efficiency.

Integrated Synthetic Routes

Modular Pd-Catalyzed Approach (Route A)

- C3 Arylation : Benzofuran-2-carboxylic acid is derivatized with 8-aminoquinoline, followed by Pd(OAc)₂-catalyzed C–H arylation using 4-fluorophenylboronic acid.

- Transamidation : The directing group is replaced with 2-(4-fluorophenyl)acetamide via a Boc-mediated one-pot procedure.

- Carboxamide Formation : Acid chloride coupling with 2-ethoxyaniline finalizes the structure.

Yield : 65–78% over three steps.

Sequential Acylation-Cyclization (Route B)

- Core Assembly : Salicylaldehyde reacts with 2-(4-fluorophenyl)acetonitrile under Heck conditions to form 3-aminobenzofuran.

- Acylation : The amine is acylated with chloroacetyl chloride, followed by reaction with 2-ethoxyaniline in DMF.

- Cyclization : Intramolecular Wittig reaction closes the benzofuran ring, yielding the target compound.

Yield : 55–70% over four steps.

Comparative Analysis of Methodologies

| Parameter | Route A (Pd-Catalyzed) | Route B (Sequential Acylation) |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 65–78% | 55–70% |

| Key Advantage | High regioselectivity | Avoids precious metal catalysts |

| Limitation | Requires Pd catalysts | Lower functional group tolerance |

Route A offers superior efficiency and scalability for industrial applications, whereas Route B provides a cost-effective alternative for small-scale synthesis.

Optimization and Scale-Up Considerations

- Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% with ligand optimization (e.g., XPhos) maintains efficacy while lowering costs.

- Solvent Systems : Replacing dichloromethane with cyclopentyl methyl ether (CPME) enhances green chemistry metrics without compromising yield.

- Workup Protocols : Acid-base extraction removes unreacted aniline derivatives, achieving >98% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share structural or functional similarities with the target molecule:

Functional Group Analysis

- 4-Fluorophenyl Substituent : Present in both the target compound and analogues. This group enhances metabolic stability and binding affinity in kinase inhibitors and antimicrobial agents by modulating electron density and steric interactions .

- Ethoxyphenyl vs. Bromophenyl/Methyl Groups : The target’s 2-ethoxyphenyl carboxamide may improve solubility compared to the bromophenyl () or methyl () groups, which are more lipophilic. Ethoxy’s bulkiness could also influence receptor selectivity.

- Acetamido Linkage: The 3-(2-(4-fluorophenyl)acetamido) group in the target compound is distinct from the dichlorophenoxy () or trifluoroethylamino () moieties, suggesting divergent pharmacological targets.

Pharmacological Implications

- Kinase Inhibition : Fluorophenyl and benzofuran motifs are common in kinase inhibitors (e.g., EGFR, VEGFR) due to their planar aromatic systems and hydrogen-bonding capabilities .

- Antimicrobial Activity: Benzofuran derivatives with halogenated substituents (e.g., ’s dichlorophenoxy group) often exhibit broad-spectrum antimicrobial properties .

Notes on Methodology and Limitations

- Data Gaps : The evidence lacks explicit biological data (e.g., IC₅₀, pharmacokinetics), necessitating caution in extrapolating functional outcomes.

Biological Activity

N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide represents a novel compound within the benzofuran class, which has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide is characterized by a complex structure that includes:

- A benzofuran core

- An acetamido group

- Ethoxy and fluorophenyl substituents

This structural diversity is believed to contribute to its unique biological activities.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. The benzofuran derivatives have been linked to various pharmacological activities, including:

- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals.

- Lipid Metabolism Regulation : Similar compounds have shown promise in regulating lipid levels, which may be relevant for conditions like hyperlipidemia.

In Vitro Studies

Recent in vitro studies have evaluated the biological activity of N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide. These studies typically assess:

- Cell Viability : Using assays such as MTT or XTT to determine cytotoxic effects on various cell lines.

- Enzyme Inhibition : Investigating the compound's ability to inhibit key enzymes related to metabolic pathways.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. For instance:

-

Hyperlipidemic Models : Similar benzofuran compounds have been tested in Triton WR-1339-induced hyperlipidemic rats, showing significant reductions in plasma triglycerides and cholesterol levels .

Treatment Group Triglycerides (mg/dL) Total Cholesterol (mg/dL) HDL-C (mg/dL) Control 250 200 30 Compound Group 150 160 50 - Anti-inflammatory Models : Animal models of inflammation have demonstrated that similar compounds can reduce edema and inflammatory markers.

Study on Lipid Regulation

A notable study involved testing a related benzofuran derivative on hyperlipidemic rats. The results indicated that treatment with the compound led to:

- A statistically significant decrease in triglyceride levels after both 7 and 24 hours post-administration.

- An increase in HDL-C levels, suggesting a favorable effect on lipid profiles .

Study on Antioxidant Activity

Another investigation focused on the antioxidant capacity of benzofuran derivatives, revealing their potential to reduce oxidative stress markers in cellular models. This suggests possible protective effects against oxidative damage in various diseases.

Q & A

Q. Q1. What are the key steps and challenges in synthesizing N-(2-ethoxyphenyl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide?

The synthesis involves multi-step reactions, including:

- Amide coupling : Reaction of 3-aminobenzofuran-2-carboxamide with 2-(4-fluorophenyl)acetyl chloride under anhydrous conditions .

- Ethoxyphenyl substitution : Nucleophilic aromatic substitution using 2-ethoxyaniline, requiring inert atmospheres (e.g., N₂) to prevent oxidation .

Key challenges : - Purity optimization : Use of HPLC to monitor intermediates, as side reactions (e.g., hydrolysis of the acetamido group) are common .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may require rigorous drying to avoid byproducts .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield in the final coupling step?

Critical parameters include:

- Temperature : Maintaining 60–80°C for amide bond formation, balancing reaction rate and thermal stability of the benzofuran core .

- Catalysts : Use of HOBt/DCC or EDCI for efficient coupling, reducing racemization risks .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) with comparable yields (~75%) .

Validation : Confirm success via LC-MS and ¹H NMR to detect unreacted starting materials .

Structural and Spectroscopic Characterization

Q. Q3. What spectroscopic techniques resolve ambiguities in the compound’s structure?

- ¹H/¹³C NMR : Assign signals for the ethoxyphenyl (δ 1.3–1.5 ppm for -OCH₂CH₃) and fluorophenyl groups (δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the benzofuran core and acetamido conformation .

Common pitfalls : Overlapping signals in aromatic regions (6.5–8.0 ppm) require 2D NMR (COSY, HSQC) for resolution .

Biological Activity and Mechanism

Q. Q4. What methodologies identify the compound’s biological targets and mechanism of action?

- Enzyme assays : Test inhibition of kinases (e.g., EGFR, IC₅₀ values via fluorescence polarization) due to structural similarity to known kinase inhibitors .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin receptors) using tritiated analogs .

- Computational docking : Predict interactions with targets like COX-2 or β-amyloid, guided by the fluorophenyl group’s electron-withdrawing effects .

Data Contradictions in Pharmacological Studies

Q. Q5. How should researchers address discrepancies in reported biological activity across studies?

- Source validation : Cross-check assay conditions (e.g., cell lines, IC₅₀ protocols). For example, cytotoxicity in MCF-7 vs. HEK293 cells may vary due to metabolic differences .

- Structural analogs : Compare with N-(2-methoxyphenyl) analogs to isolate the ethoxy group’s impact on potency .

- Meta-analysis : Use tools like Forest plots to statistically evaluate efficacy across studies, adjusting for variables like dosage and exposure time .

Stability and Degradation Analysis

Q. Q6. What methods assess the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring via UPLC-MS .

- Photostability : UV irradiation (ICH Q1B guidelines) identifies degradation products (e.g., cleavage of the benzofuran ring) .

Key finding : The fluorophenyl group enhances stability against hydrolysis compared to chlorinated analogs .

Advanced Computational Modeling

Q. Q7. How can QSAR models guide the design of derivatives with improved activity?

- Descriptor selection : Include logP, polar surface area, and H-bond acceptors/donors to predict blood-brain barrier permeability .

- Machine learning : Train models on datasets of benzofuran derivatives with known IC₅₀ values to prioritize synthetic targets .

Validation : Compare predicted vs. experimental activity for lead compounds (R² > 0.85 acceptable) .

In Vivo vs. In Vitro Efficacy Discrepancies

Q. Q8. Why might in vitro activity fail to translate to in vivo models, and how can this be mitigated?

- Pharmacokinetics : Poor oral bioavailability due to high logP (~3.5) may require formulation with cyclodextrins or liposomal encapsulation .

- Metabolic profiling : Use liver microsomes to identify rapid Phase I metabolism (e.g., CYP3A4-mediated oxidation of the ethoxy group) .

Solution : Prodrug strategies, such as esterification of the carboxamide, improve absorption .

Reproducibility Challenges in Synthesis

Q. Q9. What steps ensure reproducibility in multi-step syntheses across labs?

- Detailed protocols : Specify solvent grades (e.g., DMF ≤ 0.005% H₂O) and inert gas flow rates (e.g., N₂ at 20 mL/min) .

- Intermediate characterization : Provide ¹H NMR spectra for all intermediates to confirm purity ≥95% .

- Collaborative validation : Share samples with independent labs for cross-validation of spectral data and bioactivity .

Advanced Analytical Techniques for Impurity Profiling

Q. Q10. How can trace impurities (<0.1%) be identified and quantified?

- High-resolution MS : Accurately mass (Δ < 2 ppm) detects impurities like de-fluorinated byproducts .

- NMR hyphenation : LC-NMR isolates impurities from crude mixtures, assigning structures via 2D experiments .

Regulatory compliance : Follow ICH M7 guidelines for mutagenicity assessment of impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.